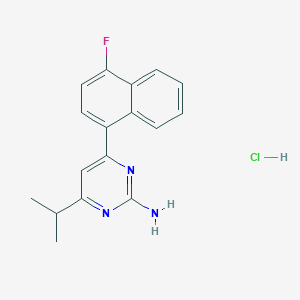

4-(4-フルオロナフタレン-1-イル)-6-イソプロピルピリミジン-2-アミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RS 127445 塩酸塩は、セロトニン 5-HT2B 受容体の選択的かつ高親和性の経口生物学的拮抗薬です。 他の受容体やイオンチャネル結合部位と比較して、5-HT2B 受容体に対して 9.5 の pKi を示し、1000 倍の選択性を示します 。この化合物は、主に 5-HT2B 受容体の役割をさまざまな生理学的および病理学的プロセスにおいて研究するために科学研究で使用されます。

科学的研究の応用

RS 127445 hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a tool compound to study the binding and activity of the 5-HT2B receptor.

Biology: Researchers use it to investigate the role of the 5-HT2B receptor in various biological processes, including cell signaling and neurotransmission.

Medicine: The compound is used to explore the potential therapeutic applications of 5-HT2B receptor antagonists in treating conditions such as cardiovascular diseases, fibrotic disorders, and psychiatric conditions.

Industry: RS 127445 hydrochloride is used in the development of new drugs targeting the 5-HT2B receptor.

作用機序

RS 127445 塩酸塩は、5-HT2B 受容体に選択的に結合し、拮抗することで効果を発揮します。この受容体は、血管緊張、心臓機能、胃腸の運動性などのさまざまな生理学的プロセスに関与しています。 5-HT2B 受容体を阻害することで、RS 127445 塩酸塩は下流のシグナル伝達経路を阻害し、細胞内カルシウムレベルの低下と平滑筋細胞の収縮の減少につながります 。

準備方法

RS 127445 塩酸塩の合成には、コアピリミジン構造の形成とフルオロナフチル基およびイソプロピル基の導入を含むいくつかのステップが含まれます。特定の合成経路および反応条件は、所有権があり、詳細に公表されていません。 この化合物は通常、標準的な有機合成技術を用いて実験室環境で調製されます 。

化学反応の分析

RS 127445 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化と還元: これらの反応は、RS 127445 塩酸塩では一般的に報告されていません。

置換: この化合物は、特にフルオロナフチル基において置換反応を起こす可能性があります。

一般的な試薬と条件: これらの反応で一般的に使用される試薬には、強酸または強塩基、有機溶媒、触媒が含まれます。

科学研究への応用

RS 127445 塩酸塩は、科学研究で広く使用されています。特に、次の分野で使用されています。

化学: 5-HT2B 受容体の結合と活性を研究するためのツール化合物として役立ちます。

生物学: 研究者はこれを用いて、細胞シグナル伝達や神経伝達など、さまざまな生物学的プロセスにおける 5-HT2B 受容体の役割を調査しています。

医学: この化合物は、心血管疾患、線維症、精神疾患などの治療における 5-HT2B 受容体拮抗薬の潜在的な治療的用途を探るために使用されています。

類似化合物との比較

RS 127445 塩酸塩は、5-HT2B 受容体に対する高い選択性と親和性でユニークです。類似の化合物には、次のものがあります。

ケタンセリン: 選択性の低い 5-HT2 受容体拮抗薬。

SB-204741: 異なる薬物動態特性を持つ別の 5-HT2B 受容体拮抗薬。

LY266097: 異なる化学構造を持つ選択的な 5-HT2B 受容体拮抗薬.

これらの化合物は、選択性、親和性、薬物動態プロファイルが異なり、RS 127445 塩酸塩は、特定の研究用途において貴重なツールとなります。

生物活性

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride, also known as RS-127445 hydrochloride, is a compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H17ClFN3

- Molecular Weight : 317.79 g/mol

- CAS Number : 199864-86-3

- IUPAC Name : 4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine hydrochloride

- Physical State : Solid (white to pale yellow powder)

- Melting Point : 158°C

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are critical in cellular signaling pathways, particularly those involved in cancer progression.

- Interaction with DNA : Similar to other naphthalene derivatives, it may intercalate with DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

Antitumoral Activity

Research indicates that compounds similar to 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride exhibit antitumoral properties. For instance:

- A study demonstrated that related naphthoquinone derivatives showed significant cytotoxicity against various cancer cell lines through ROS-mediated pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Naphthoquinone derivatives have been reported to possess antibacterial and antifungal activities. This is attributed to their ability to generate ROS and disrupt microbial cell membranes .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride includes:

- Dosage Forms : Typically administered as a hydrochloride salt for improved solubility.

- Administration Route : Primarily studied for oral administration in preclinical models.

- Safety Profile : Preliminary data suggest moderate toxicity with skin and eye irritant properties; further studies are required to establish a comprehensive safety profile .

特性

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPYBJBPRFMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-86-3 |

Source

|

| Record name | RS-127445 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。